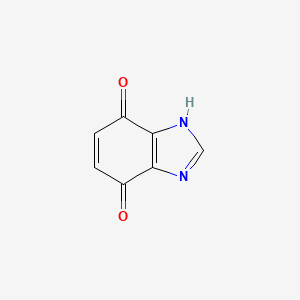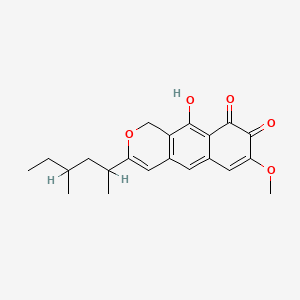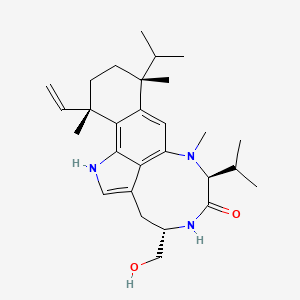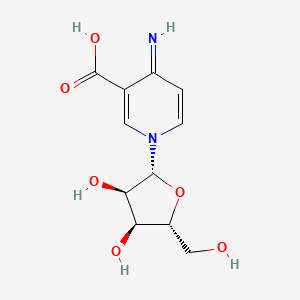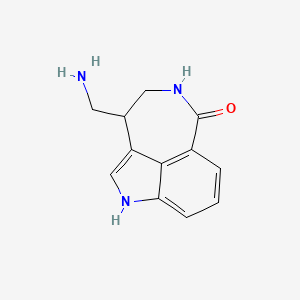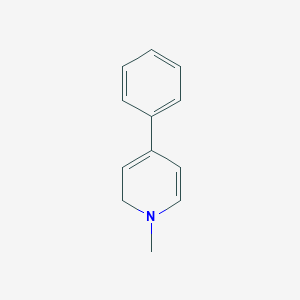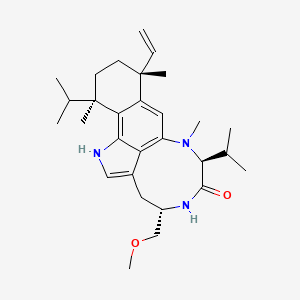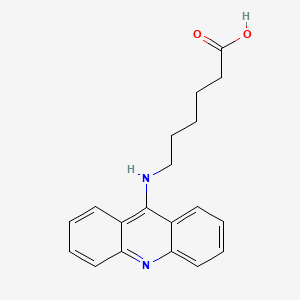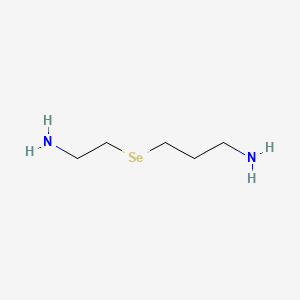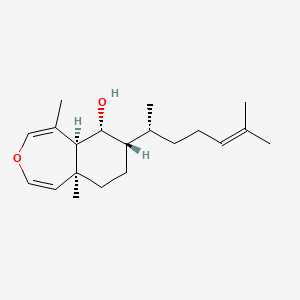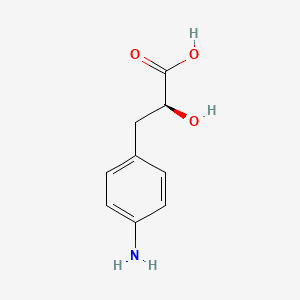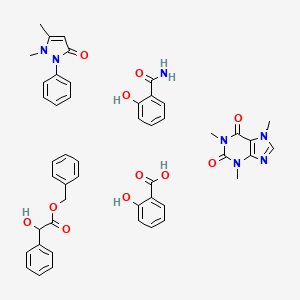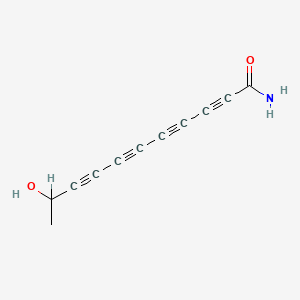
10-hydroxyundeca-2,4,6,8-tetraynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Hydroxyundeca-2,4,6,8-tetraynamide is a polyacetylene antibiotic produced by the fungus Mycena viridimarginata. This compound exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria, as well as yeast and fungi. It also demonstrates cytotoxic properties, making it a compound of interest in various scientific fields .
Méthodes De Préparation
Analyse Des Réactions Chimiques
10-Hydroxyundeca-2,4,6,8-tetraynamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
10-Hydroxyundeca-2,4,6,8-tetraynamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying polyacetylene antibiotics and their reactivity.
Biology: Its antimicrobial properties make it a valuable tool for studying bacterial and fungal infections.
Medicine: The cytotoxic properties of the compound are of interest in cancer research, particularly in the development of new anticancer agents.
Mécanisme D'action
The mechanism of action of 10-hydroxyundeca-2,4,6,8-tetraynamide involves the inhibition of bacterial and fungal growth by interfering with their cellular processes. The compound targets specific enzymes and pathways essential for the survival of these microorganisms, leading to their death. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
10-Hydroxyundeca-2,4,6,8-tetraynamide is unique due to its polyacetylene structure and broad-spectrum antimicrobial activity. Similar compounds include other polyacetylene antibiotics such as 3,4,13-trihydroxy-tetradeca-5,7,9,11-tetraynoic acid-gamma-lactone, which also exhibit antimicrobial and cytotoxic properties .
Propriétés
Numéro CAS |
83475-37-0 |
|---|---|
Formule moléculaire |
C11H7NO2 |
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
10-hydroxyundeca-2,4,6,8-tetraynamide |
InChI |
InChI=1S/C11H7NO2/c1-10(13)8-6-4-2-3-5-7-9-11(12)14/h10,13H,1H3,(H2,12,14) |
Clé InChI |
MGQYNHBGKXGGRA-UHFFFAOYSA-N |
SMILES |
CC(C#CC#CC#CC#CC(=O)N)O |
SMILES canonique |
CC(C#CC#CC#CC#CC(=O)N)O |
Synonymes |
10-hydroxy-undeca-2,4,6,8-tetraynamide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


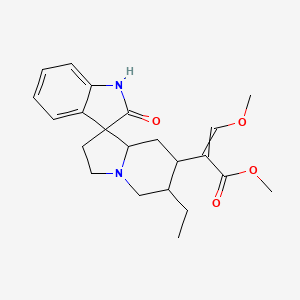
![3-Amino-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1210819.png)
